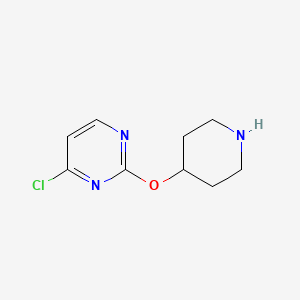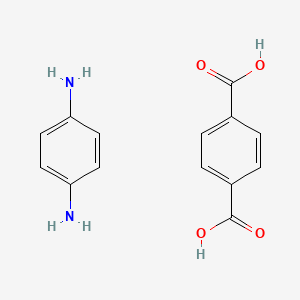![molecular formula C11H8ClFN2O B13758369 3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)
3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrrolo[3,2-d]isoxazole,3-(2-chloro-4-fluorophenyl)-5,6-dihydro-(9CI) is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their wide range of biological activities and unique physicochemical properties, making them valuable in various fields such as medicine, agriculture, and technology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-d]isoxazole derivatives typically involves the condensation of hydroxylamine with 1,3-dielectrophiles or the reaction of nitrile oxides with alkenes and alkynes . One common method is the cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form the isoxazole ring . Microwave-assisted synthesis has also been employed to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production of 4H-Pyrrolo[3,2-d]isoxazole derivatives often utilizes continuous-flow capillary microreactors under microwave radiation. This method offers advantages such as higher yields, reduced reaction times, and better regioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrrolo[3,2-d]isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces hydroxylamines .
Aplicaciones Científicas De Investigación
4H-Pyrrolo[3,2-d]isoxazole derivatives have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4H-Pyrrolo[3,2-d]isoxazole derivatives involves interactions with specific molecular targets and pathways. These compounds can inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to their biological effects . For example, some derivatives act as enzyme inhibitors, blocking the activity of key enzymes involved in disease pathways .
Comparación Con Compuestos Similares
4H-Pyrrolo[3,2-d]isoxazole derivatives can be compared with other similar compounds such as:
Isoxazoles: Share similar structural features and biological activities.
Pyrazoles: Another class of five-membered heterocycles with nitrogen atoms, but differ in their chemical reactivity and biological properties.
Thiazoles: Contain sulfur and nitrogen atoms in the ring, offering different biological activities and applications.
The uniqueness of 4H-Pyrrolo[3,2-d]isoxazole derivatives lies in their specific substitution patterns and the resulting biological activities, which can be fine-tuned for various applications .
Propiedades
Fórmula molecular |
C11H8ClFN2O |
|---|---|
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
3-(2-chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H8ClFN2O/c12-9-5-6(13)1-2-7(9)10-8-3-4-14-11(8)16-15-10/h1-2,5,14H,3-4H2 |
Clave InChI |
GTBUVLJIXJWKOS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C(=NO2)C3=C(C=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


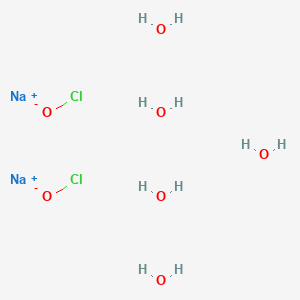

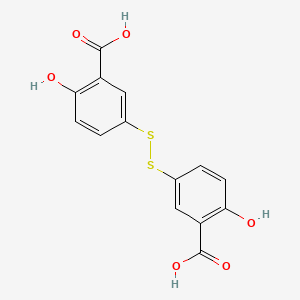
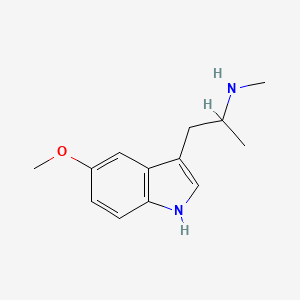
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
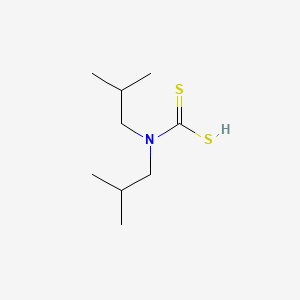
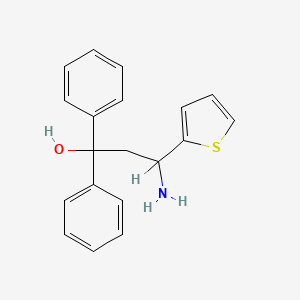

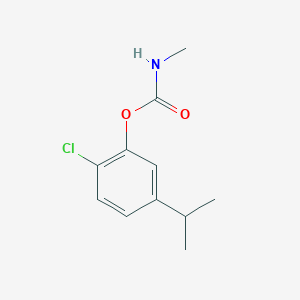
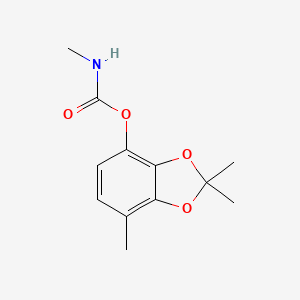
![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
